5-Ethyl-2-methoxy-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-methoxy-3-nitrobenzoic acid is an organic compound with the molecular formula C10H11NO5 and a molecular weight of 225.20 g/mol . This compound is a derivative of benzoic acid, characterized by the presence of an ethyl group at the 5-position, a methoxy group at the 2-position, and a nitro group at the 3-position on the benzene ring. It is a solid at room temperature and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methoxy-3-nitrobenzoic acid typically involves the nitration of 5-ethyl-2-methoxybenzoic acid. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 3-position of the benzene ring . The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The nitration reaction is carefully monitored to avoid the formation of by-products and to ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-methoxy-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in a polar aprotic solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 5-Ethyl-2-methoxy-3-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-Carboxy-2-methoxy-3-nitrobenzoic acid.
Scientific Research Applications
5-Ethyl-2-methoxy-3-nitrobenzoic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the modification of aromatic compounds and their biological activities.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methoxy-3-nitrobenzoic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and ethyl groups influence the compound’s lipophilicity and its ability to penetrate biological membranes. The overall effect of the compound depends on its specific interactions with enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methoxy-3-nitrobenzoic acid
- 5-Chloro-2-methoxy-3-nitrobenzoic acid
- 4-Ethoxy-3-nitrobenzoic acid
- 2,4-Dimethoxy-5-nitrobenzoic acid
Uniqueness
5-Ethyl-2-methoxy-3-nitrobenzoic acid is unique due to the specific combination of its substituents. The presence of an ethyl group at the 5-position and a methoxy group at the 2-position, along with a nitro group at the 3-position, imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H11NO5 |
---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
5-ethyl-2-methoxy-3-nitrobenzoic acid |
InChI |
InChI=1S/C10H11NO5/c1-3-6-4-7(10(12)13)9(16-2)8(5-6)11(14)15/h4-5H,3H2,1-2H3,(H,12,13) |
InChI Key |
FERPKRUFQSDWRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)[N+](=O)[O-])OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.